molecular formula C8H4N2O B12887700 2,1-Benzoxazole-3-carbonitrile CAS No. 90348-25-7

2,1-Benzoxazole-3-carbonitrile

Cat. No.: B12887700
CAS No.: 90348-25-7
M. Wt: 144.13 g/mol
InChI Key: OLQYTADEJVKHTJ-UHFFFAOYSA-N
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Description

Benzo[c]isoxazole-3-carbonitrile is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the oxidative conversion of oximes into isoxazoles using oxidants like manganese dioxide, copper chloride, and acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for Benzo[c]isoxazole-3-carbonitrile are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isoxazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oximes leads to the formation of isoxazoles, while azidation reactions can produce triazole derivatives .

Scientific Research Applications

Benzo[c]isoxazole-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[c]isoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. For example, it may inhibit enzymes by binding to their active sites or block receptors by competing with natural ligands . The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Benzo[c]isoxazole-3-carbonitrile can be compared with other similar compounds, such as:

Uniqueness

What sets Benzo[c]isoxazole-3-carbonitrile apart is its unique combination of a nitrile group and an isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

CAS No.

90348-25-7

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

IUPAC Name

2,1-benzoxazole-3-carbonitrile

InChI

InChI=1S/C8H4N2O/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H

InChI Key

OLQYTADEJVKHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C#N

Origin of Product

United States

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